N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-4-14-16(24-20-19-14)17(22)18-11-15(23-10-9-21)13-7-5-12(2)6-8-13/h5-8,15,21H,3-4,9-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQGFMWXJRTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced through etherification reactions, typically using ethylene glycol derivatives.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include primary or secondary amines.
Substitution: Products include nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
Antiviral Properties
Research indicates that thiadiazole derivatives, including N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, exhibit significant antiviral activities. Thiadiazole compounds have been shown to possess efficacy against various viruses, including Dengue Virus (DENV) and Tobacco Mosaic Virus (TMV). For instance, studies have demonstrated that certain thiadiazoles can achieve EC50 values as low as 0.96 μg/mL against DENV, indicating strong antiviral potential .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. The compound has been noted for its ability to inhibit cancer cell proliferation in various models. For example, derivatives of thiadiazoles have shown promising results against human cancer cell lines such as breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Antimicrobial Effects
In addition to antiviral and anticancer properties, this compound has exhibited antimicrobial activity. Research has indicated that thiadiazole compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Case Study 1: Thiadiazole Derivatives as Antiviral Agents
A study published in MDPI highlighted the effectiveness of substituted thiadiazoles against TMV. The research found that certain derivatives showed an EC50 of 30.57 ± 3.11 μM, indicating their potential as antiviral agents . This study underscores the importance of structural modifications in enhancing the antiviral potency of thiadiazole compounds.
Case Study 2: Anticancer Activity Against Breast Cancer
Another significant study evaluated a series of thiadiazole derivatives for their anticancer effects on MCF-7 breast cancer cells. The results demonstrated that specific modifications to the thiadiazole structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents like etoposide . This research suggests that further exploration of thiadiazole derivatives could lead to novel cancer therapies.
Comparative Analysis of Thiadiazole Derivatives
| Property/Activity | This compound | Other Thiadiazoles |
|---|---|---|
| Antiviral EC50 | 0.96 μg/mL against DENV | Varies |
| Anticancer IC50 | Effective against MCF-7, A549 | Varies |
| Antimicrobial Activity | Inhibitory effects on various bacterial strains | Varies |
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and enzyme function. In anti-inflammatory and anticancer applications, it inhibits key signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Key Comparable Compound :
- N-[2-(furan-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1428375-06-7) Structure: Differs in the side chain, replacing the p-tolyl and hydroxyethoxy groups with a furan-3-yl-ethyl moiety. Molecular Formula: C₁₂H₁₅N₃O₂S (MW: 265.33 g/mol) vs. the target compound’s estimated formula of C₁₈H₂₃N₃O₃S (MW: ~373.46 g/mol).
Other Thiazole/Thiadiazole Analogs :
- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (): Features a thiazole core with a piperazinyl-pyrimidine substituent, emphasizing kinase or receptor targeting. The chloro-methylphenyl group may enhance lipophilicity compared to the target compound’s p-tolyl group .
- These lack the thiadiazole ring’s additional nitrogen, which could alter electronic properties and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxyethoxy group in the target compound likely improves water solubility compared to the furan-containing analog, which has a more hydrophobic profile.
- Bioavailability : The p-tolyl group may enhance membrane permeability, while the hydroxyethoxy side chain could reduce first-pass metabolism via glucuronidation.
Commercial and Research Utility
- N-[2-(furan-3-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide : Priced at $8/1g (), suggesting moderate cost for research use. The target compound is likely more expensive due to its complex synthesis.
- Patent Compounds (): While structurally distinct (e.g., quinoline-based amides), these highlight the broader interest in carboxamide derivatives for therapeutic development .
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, identified by its CAS number 1798523-85-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₃S |
| Molecular Weight | 349.4 g/mol |
| Structure | Chemical Structure |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on N-heterocycles shows that certain derivatives can inhibit viral RNA polymerases effectively. Although specific data on this compound's antiviral efficacy is limited, its structural similarities suggest potential activity against viruses such as HCV (Hepatitis C Virus) .
Antitumor Activity
Thiadiazole derivatives have been noted for their cytotoxic effects against various cancer cell lines. A study highlighted the importance of the thiazole ring in enhancing anticancer activity. The presence of specific substituents on the phenyl ring significantly influenced the cytotoxicity of related compounds . While direct studies on this compound are scarce, its structural components suggest a similar mechanism may apply.
Case Studies and Research Findings
-
In Vitro Studies :
- Compounds with thiadiazole moieties have shown promising results in inhibiting cell proliferation in cancer models. For example, certain thiazolidinone derivatives demonstrated IC50 values indicating effective inhibition of cancer cell lines .
- The presence of electron-donating groups at strategic positions has been linked to increased activity against tumor cells.
- Mechanism of Action :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
